碳酸氢钾

描述

Potassium Bicarbonate Description

Potassium bicarbonate (KHCO3) is a chemical compound with a variety of applications, including its use as a supplement to lower bone turnover and calcium excretion in older adults. Studies have shown that the administration of potassium bicarbonate can have favorable effects on bone turnover and calcium excretion, suggesting potential benefits for bone health . Additionally, potassium bicarbonate has been used in the treatment of metabolic acidosis and has been investigated for its role in improving mineral balance and skeletal metabolism in postmenopausal women .

Synthesis Analysis

While the provided papers do not detail the synthesis of potassium bicarbonate, it is typically produced by reacting potassium carbonate (K2CO3) with carbon dioxide (CO2) and water (H2O). This reaction yields potassium bicarbonate and is a common industrial process.

Molecular Structure Analysis

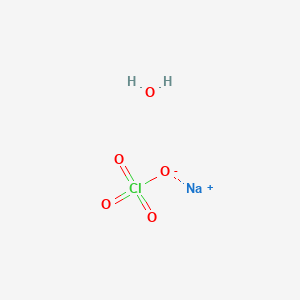

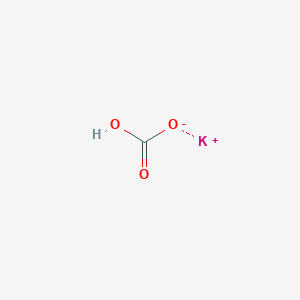

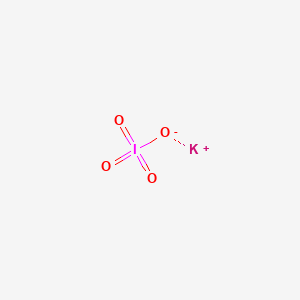

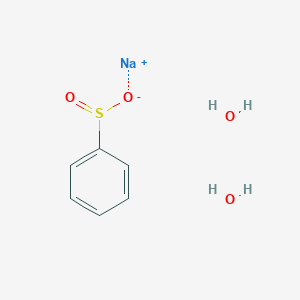

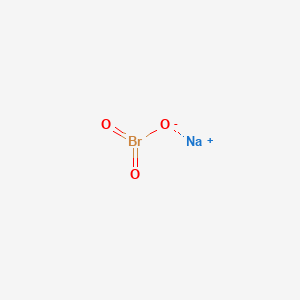

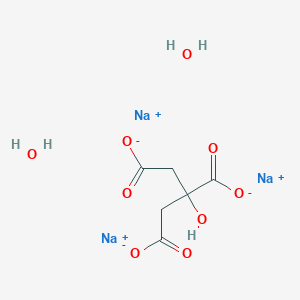

The molecular structure of potassium bicarbonate consists of potassium ions (K+) and bicarbonate anions (HCO3-). The bicarbonate ion plays a crucial role in the buffering systems of biological fluids. The structure of potassium bicarbonate has been studied using various techniques, including Raman spectroscopy, which provides insights into the vibrational modes of the bicarbonate ion at different temperatures and pressures .

Chemical Reactions Analysis

Potassium bicarbonate participates in several chemical reactions. It can act as a mild alkaline agent that reacts with acids to form carbon dioxide and water, a property that is utilized in fire suppression . In the context of CO2 capture, potassium bicarbonate is involved in the absorption process, where the kinetics of CO2 absorption into potassium carbonate-bicarbonate solutions have been studied . Additionally, in electrochemical CO2 reduction, potassium bicarbonate has been shown to assist in the selective generation of methane (CH4), highlighting its role in chemical transformations .

Physical and Chemical Properties Analysis

Potassium bicarbonate is a white, crystalline powder that is soluble in water. It has a buffering capacity and is commonly used to neutralize acids. The physical and chemical characteristics of potassium bicarbonate have been explored in the context of its use as a fire-suppressing agent, where its efficacy is attributed to its chemical composition and microstructure . Furthermore, the compound's solubility in water and its behavior under varying conditions of temperature and pressure have been examined through Raman spectroscopy .

Relevant Case Studies

Several studies have investigated the effects of potassium bicarbonate supplementation on bone health. A randomized dose-finding trial found that supplementation with potassium bicarbonate lowered bone turnover and calcium excretion in older men and women, with the lower dose being more effective . Another study confirmed that bicarbonate, but not potassium, had a favorable effect on bone resorption and calcium excretion, suggesting that increasing dietary alkali content may attenuate bone loss in healthy older adults . In postmenopausal women, treatment with potassium bicarbonate improved mineral balance and skeletal metabolism, indicating its potential role in mitigating age-related bone mass decrease .

科学研究应用

1. 兽医学

碳酸氢钾已经在兽医学中使用。一项研究调查了其对患有腹泻的新生犊牛血浆钾浓度的影响。研究得出结论,将高渗性碳酸氢钠溶液静脉注射给患有腹泻和强离子酸中毒的新生犊牛,由于其高效和快速的碱化能力,会导致立即和持续的降低血浆钾浓度的效果 (Gomez‐Nieto等,2015)。

2. 骨骼健康和钙排泄

研究表明,碳酸氢钾可以影响骨骼健康。一项研究发现,用碳酸氢钾治疗可以降低老年男性和女性的钙排泄和骨质吸收,表明增加饮食碱性含量可能减缓健康老年人的骨质流失 (Dawson-Hughes et al., 2009)。

3. 农业和抗真菌效果

在农业领域,碳酸氢钾已被用于其抗真菌效果。一项研究评估了其对土壤病原菌如瘤腐病菌和拮抗真菌如木霉属菌的抗真菌效果,显示在一定浓度下显著抑制了真菌生长 (Ordóñez-Valencia等,2009)。

4. CO2吸收和环境应用

碳酸氢钾在环境科学中发挥作用,特别是在CO2吸收方面。一项研究讨论了其在从燃煤电厂烟气中捕集CO2方面的应用,重点介绍了CO2吸收到碳酸钾-碳酸氢钾溶液中的动力学 (Ye & Lu, 2014)。

5. 电化学CO2还原

在电化学领域,碳酸氢钾已被用于在电化学CO2还原过程中产生甲烷。研究表明,它能够在广泛的反应参数范围内协助选择性地生成甲烷 (Hashiba et al., 2017)。

属性

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

The antacid potential of potassium bicarbonate is attained by increasing the gastrointestinal pH by neutralizing hydrochloric acid. The increase in pH results in suppression of the action of pepsin which is the enzyme that exacerbates ulceration due to the presence of acid. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Potassium Bicarbonate | |

CAS RN |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)